3-Isopropyl-5-methoxy-4-methyloxazol-2(3H)-one
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Overview
Description
3-Isopropyl-5-methoxy-4-methyloxazol-2(3H)-one is a synthetic organic compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-5-methoxy-4-methyloxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an α-hydroxy ketone with an amide in the presence of a dehydrating agent. The reaction conditions may include:
Temperature: Moderate to high temperatures (e.g., 80-150°C)
Catalysts: Acid or base catalysts
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-5-methoxy-4-methyloxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to oxazole derivatives with higher oxidation states.
Reduction: Reduction of the oxazole ring to form corresponding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions at the oxazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2,4-diones, while reduction may produce oxazolidines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Isopropyl-5-methoxy-4-methyloxazol-2(3H)-one depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting into DNA strands, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-phenyl-2-oxazoline: Another oxazole derivative with different substituents.
5-Methoxy-2-methyl-4-isopropyl-1,3-oxazole: A structural isomer with variations in the position of substituents.
Uniqueness
3-Isopropyl-5-methoxy-4-methyloxazol-2(3H)-one is unique due to its specific substituent pattern, which may confer distinct chemical and biological properties compared to other oxazole derivatives.
Properties
Molecular Formula |
C8H13NO3 |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
5-methoxy-4-methyl-3-propan-2-yl-1,3-oxazol-2-one |
InChI |
InChI=1S/C8H13NO3/c1-5(2)9-6(3)7(11-4)12-8(9)10/h5H,1-4H3 |
InChI Key |
OWJYAXCAIGWLCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=O)N1C(C)C)OC |
Origin of Product |
United States |
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